molecular formula C12H11NO3 B11891609 2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid

2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid

Cat. No.: B11891609
M. Wt: 217.22 g/mol
InChI Key: ACJKWPKYOGJDEJ-UHFFFAOYSA-N
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Description

2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid is a quinolinone derivative characterized by a methyl group at position 8 of the quinoline ring and an acetic acid substituent at position 1. The acetic acid moiety enhances solubility and enables further functionalization, making this compound a versatile scaffold in drug discovery .

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-(8-methyl-2-oxoquinolin-1-yl)acetic acid

InChI

InChI=1S/C12H11NO3/c1-8-3-2-4-9-5-6-10(14)13(12(8)9)7-11(15)16/h2-6H,7H2,1H3,(H,15,16)

InChI Key

ACJKWPKYOGJDEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=CC(=O)N2CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 8-Methylquinolin-2(1H)-one

The foundational step involves preparing the quinolinone core. One established method involves the cyclocondensation of 2-aminobenzaldehyde derivatives with β-keto esters. For example:

2-Amino-4-methylbenzaldehyde+Ethyl acetoacetateHCl, EtOH8-Methylquinolin-2(1H)-one\text{2-Amino-4-methylbenzaldehyde} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl, EtOH}} \text{8-Methylquinolin-2(1H)-one}

This reaction proceeds via acid-catalyzed imine formation followed by cyclization, yielding the bicyclic structure with the methyl group at C8.

N-Alkylation Strategies for Acetic Acid Moieties

The critical challenge lies in introducing the acetic acid group (-CH₂COOH) at the 1-position of the quinolinone. Two primary approaches are inferred from analogous syntheses:

Direct Alkylation with Bromoacetic Acid Derivatives

A plausible route involves reacting 8-methylquinolin-2(1H)-one with bromoacetic acid under basic conditions. This method mirrors procedures used for propanoic acid derivatives:

8-Methylquinolin-2(1H)-one+BrCH₂COOHDMFK2CO3,100C2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid\text{8-Methylquinolin-2(1H)-one} + \text{BrCH₂COOH} \xrightarrow[\text{DMF}]{K₂CO₃, 100^\circ \text{C}} \text{2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid}

Key Parameters

  • Base : Potassium carbonate (1.38 g, 10 mmol per 1.45 g quinolinone)

  • Solvent : Dimethylformamide (DMF) for polar aprotic conditions

  • Temperature : 100°C for 10 hours

  • Workup : Ethyl acetate extraction, aqueous washes, and crystallization from ethanol

Supporting Data from Analogous Reactions

CompoundYieldReaction TimeConditionsReference
3-[2-Oxoquinolin-1-yl]propanoic acid91%10 hK₂CO₃, DMF, 100°C
Ethyl 3-[2-oxoquinolin-1-yl]propanoate85%10 hK₂CO₃, ethyl acrylate

Two-Step Ester Hydrolysis

An alternative employs ethyl 2-(8-methyl-2-oxoquinolin-1(2H)-yl)acetate as an intermediate, followed by saponification:

Ethyl ester intermediateNaOH, H₂O/EtOH2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid\text{Ethyl ester intermediate} \xrightarrow{\text{NaOH, H₂O/EtOH}} \text{this compound}

Hydrolysis Conditions

  • Base : Aqueous NaOH (0.4 g NaOH per 2.45 g ester)

  • Temperature : 25°C for 10 hours

  • Acidification : Acetic acid to pH 3–4

Chemoselective Coupling Methods

Dicyclohexylcarbodiimide (DCC) Coupling

Carbodiimide-mediated coupling could link preformed 8-methylquinolin-2(1H)-one with acetic acid. While this method is more common for amide bonds, it has been adapted for esterifications:

8-Methylquinolin-2(1H)-one+HOOCCH₂OHDCC, DMAPTarget compound\text{8-Methylquinolin-2(1H)-one} + \text{HOOCCH₂OH} \xrightarrow{\text{DCC, DMAP}} \text{Target compound}

Advantages : High regioselectivity, minimal byproducts
Limitations : Requires anhydrous conditions, sensitive to moisture

Spectroscopic Validation and Characterization

Successful synthesis requires confirmation via:

¹H NMR Analysis

Expected signals for this compound (DMSO-d₆):

  • δ 2.63 (t, J = 6.0 Hz, 2H, CH₂CO)

  • δ 4.42 (t, J = 6.0 Hz, 2H, NCH₂)

  • δ 7.11–7.49 (m, aromatic protons)

  • δ 10.12 (br s, COOH)

Mass Spectrometry

  • MALDI-TOF : m/z 217.22 [M]⁺ (calculated for C₁₂H₁₁NO₃)

  • ESI-MS : m/z 240.24 [M + Na]⁺

Challenges and Optimization Considerations

  • Regioselectivity : Competing alkylation at oxygen vs. nitrogen must be controlled via base strength and solvent polarity.

  • Acid Sensitivity : The acetic acid moiety may necessitate mild hydrolysis conditions to prevent decarboxylation.

  • Purification : Crystallization from ethanol or ethyl acetate/hexane mixtures improves purity .

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The acetic acid group undergoes classical acid-derived reactions, including esterification, amidation, and salt formation.

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid+R-OHH+or DCCEster derivative+H2O\text{2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid} + \text{R-OH} \xrightarrow{\text{H}^+ \text{or DCC}} \text{Ester derivative} + \text{H}_2\text{O}

  • Conditions : Ethanol/H+^+ reflux or dimethylaminopropylcarbodiimide (DCC) coupling .

  • Example : Ethyl ester analogs of similar quinolinone-acetic acid derivatives are synthesized in >85% yield .

Amidation

Reaction with primary or secondary amines forms amides:

Acid+R-NH2DCC/HOBtAmide\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{DCC/HOBt}} \text{Amide}

  • Conditions : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) .

  • Applications : Used to generate N-alkylpropanamides for biological screening .

Salt Formation

Deprotonation with bases like NaOH forms water-soluble carboxylates:

Acid+NaOHSodium carboxylate+H2O\text{Acid} + \text{NaOH} \rightarrow \text{Sodium carboxylate} + \text{H}_2\text{O}

  • Characterization : Confirmed via 1H^{1}\text{H}-NMR shifts in DMSO (δ 2.63–4.42 ppm for methylene and NCH2_2 groups) .

Quinoline Ring Modifications

The 8-methyl-2-oxoquinoline core participates in electrophilic and nucleophilic reactions.

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring directs electrophiles to specific positions:

  • Nitration : Occurs at the 5- or 7-position due to the deactivating oxo group.

  • Halogenation : Bromine or chlorine substitutes at activated positions under mild conditions.

Nucleophilic Reactions

The 2-oxo group undergoes nucleophilic attack:

  • Hydrazone Formation : Reacts with hydrazine to form hydrazides :

Acid+NH2NH2Hydrazide derivative\text{Acid} + \text{NH}_2\text{NH}_2 \rightarrow \text{Hydrazide derivative}

  • Yield : ~65–84% for analogous compounds .

Heterocycle Formation

The carboxylic acid and ketone groups enable cyclization reactions.

Thiosemicarbazide Derivatives

Reaction with aryl isothiocyanates produces thiosemicarbazides :

Hydrazide+Ar-NCSThiosemicarbazide\text{Hydrazide} + \text{Ar-NCS} \rightarrow \text{Thiosemicarbazide}

  • Example : 4-Phenyl derivatives (8a–c ) synthesized in 74–82% yield .

Decarboxylation and Tautomerism

Under thermal or acidic conditions, decarboxylation yields 8-methyl-2-oxoquinoline:

AcidΔ or H+8-Methyl-2-oxoquinoline+CO2\text{Acid} \xrightarrow{\Delta \text{ or } \text{H}^+} \text{8-Methyl-2-oxoquinoline} + \text{CO}_2

  • Evidence : Keto-enol tautomerism observed in related compounds via 1H^{1}\text{H}-NMR (δ 5.74 ppm for enolic -OCH2_2) .

Scientific Research Applications

Cytotoxicity Against Cancer Cell Lines

Numerous studies have investigated the cytotoxic effects of 2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid derivatives on various cancer cell lines. For instance, a series of modified quinolinone derivatives were synthesized and evaluated for their anticancer activities against the MCF-7 breast cancer cell line. The results indicated that specific derivatives exhibited significant cytotoxicity, with IC50 values as low as 3.02 µM, comparable to the standard drug Doxorubicin (IC50 = 2.29 µM) .

CompoundCell LineIC50 (µM)Reference
3MCF-73.02
DoxMCF-72.29
14aCaco-21.5

Synthesis Overview

StepReaction TypeResulting Compound
1Chemoselective reaction with acrylic acidN-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acids
2Hydrazine reactionHydrazides and amides

In Vitro Evaluation of Anticancer Activity

In a comprehensive study involving a library of quinoline derivatives, several compounds were evaluated for their antiproliferative effects against multiple human cancer cell lines including MCF-7 (breast adenocarcinoma), A375 (melanoma), and HCT116 (colorectal carcinoma). The findings revealed that specific derivatives not only inhibited cell proliferation but also induced significant apoptosis through lipid peroxidation-mediated autophagic pathways .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to various targets implicated in cancer progression. For instance, compounds showed strong binding affinities towards EGFR and carbonic anhydrase, indicating their potential as effective inhibitors in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It may also interact with receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinolinone Core

A. Position and Type of Substituents

  • 2-(8-Methoxy-2-oxoquinolin-1(2H)-yl)acetic acid (CAS 1225751-49-4): Differs by a methoxy group at position 8 instead of methyl. Methoxy groups generally increase electron density and may enhance solubility compared to methyl . Molecular Weight: 233.22 g/mol .
  • 2-(5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic acid (CAS 924844-13-3): Contains additional methoxy (position 5) and methyl (position 4) groups. The dimethoxy substitution could improve binding to aromatic receptors but may reduce metabolic stability . Purity: 97% .

B. Ring Saturation and Heteroatom Modifications

  • Molecular Weight: 205.21 g/mol .
  • 2-(2-Oxopyrimidin-1(2H)-yl)acetic acid (CAS 95209-83-9): Replaces the quinoline ring with a pyrimidine system. This modification simplifies the heterocycle but diminishes metal-chelating capacity due to fewer nitrogen atoms . Hazard Class: H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
Functional Group Extensions
  • 3-[2-Oxoquinolin-1(2H)-yl]propanoic Acid Derivatives: These compounds extend the acetic acid chain to a propanoic acid, increasing flexibility and hydrophilicity. Studies indicate that chain length influences pharmacokinetics, with propanoic derivatives showing improved cell permeability in some cases .
  • Methyl 2-[2-(3-Acetyl-4-methyl-2-oxo-1,2-dihydroquinolin-1-yl)acetamido] Alkanoates: Introduces an acetylated amino acid side chain via azide coupling. Such modifications are used to enhance target specificity, as seen in peptide-quinolinone hybrids .

Biological Activity

2-(8-Methyl-2-oxoquinolin-1(2H)-yl)acetic acid, a derivative of quinoline, has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial domains. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of 8-methylquinoline derivatives with acetic acid or its derivatives. Various methods have been employed to optimize yield and purity, including reflux conditions and solvent-free reactions. The characterization of the synthesized compound is usually confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against MCF-7 (human breast adenocarcinoma) and HCT116 (human colorectal carcinoma) cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-73.02
HCT1164.50
DoxorubicinMCF-72.29

The IC50 values indicate that the compound has comparable potency to established chemotherapeutic agents like doxorubicin, suggesting its potential as an anticancer agent.

The mechanism through which this compound exerts its anticancer effects involves inducing apoptosis in cancer cells. Flow cytometric analysis revealed that treatment with this compound leads to cell cycle arrest at the G2/M phase, followed by an increase in apoptotic cells. This suggests that the compound may disrupt normal cell cycle progression, leading to programmed cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various bacterial strains. It has demonstrated effectiveness against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli12
Propionibacterium acnes18

These results indicate a broad spectrum of antimicrobial activity, making it a candidate for further development as an antibacterial agent.

Case Studies

Several studies have focused on the biological activity of quinoline derivatives, including this compound:

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of this compound on multiple cancer cell lines using MTT assays. The findings revealed significant inhibition of cell viability across various concentrations, with notable selectivity towards malignant cells .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial properties of related quinoline derivatives against clinical isolates of bacteria. The results showed that compounds structurally similar to this compound exhibited promising antibacterial activity .
  • Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound to various biological targets involved in cancer proliferation and bacterial survival mechanisms . These simulations suggest that the compound may interact effectively with key enzymes and receptors.

Q & A

Q. Advanced

Vary substituents : Modify the methyl group (position 8) or acetic acid moiety (position 1) to assess impact on bioactivity.

Functional assays : Test derivatives against validated targets (e.g., antimicrobial activity via MIC assays, anti-inflammatory via COX-2 inhibition).

Computational modeling : Use DFT or molecular dynamics to correlate electronic properties (e.g., HOMO/LUMO gaps) with observed activity.

Data normalization : Express results relative to a positive control (e.g., doxorubicin for cytotoxicity) to standardize comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.